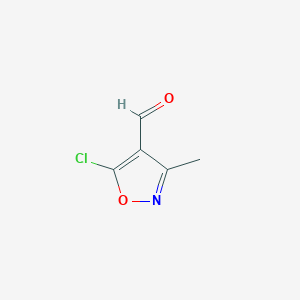
Tert-butyl 2,5-dimethyl-3-(3-methylbutyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2,5-dimethyl-3-(3-methylbutyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 2248321-98-2 . It has a molecular weight of 284.44 and is commonly known as tert-butyl 3-isopentyl-2,5-dimethylpiperazine-1-carboxylate .
Molecular Structure Analysis
The Inchi Code of this compound is1S/C16H32N2O2/c1-11(2)8-9-14-13(4)18(10-12(3)17-14)15(19)20-16(5,6)7/h11-14,17H,8-10H2,1-7H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a density of 1.0±0.1 g/cm^3, a boiling point of 279.7±15.0 °C at 760 mmHg, and a flash point of 123.0±20.4 °C . It has a molar refractivity of 59.6±0.3 cm^3 and a molar volume of 220.7±3.0 cm^3 .科学的研究の応用
Synthesis and Characterization
Tert-butyl 2,5-dimethyl-3-(3-methylbutyl)piperazine-1-carboxylate and related compounds have been synthesized and characterized through various chemical processes, demonstrating the compound's utility in chemical synthesis. The synthesis involves condensation reactions under basic conditions, followed by spectroscopic evidence such as LCMS, NMR, IR, and CHN elemental analysis. The structural confirmation is often achieved through single-crystal X-ray diffraction data, indicating the compound's significance in understanding molecular structures and interactions (Sanjeevarayappa et al., 2015).
Biological Evaluation
Some derivatives have been evaluated for biological activities, including in vitro antibacterial and anthelmintic activities. These studies reveal the compound's potential in pharmacological applications, albeit with varying degrees of effectiveness. For example, certain derivatives exhibit poor antibacterial but moderate anthelmintic activity, highlighting the compound's selective biological interactions and potential as a lead compound for further drug development (Sanjeevarayappa et al., 2015).
Molecular Structure Insights
The molecular structure analysis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a closely related compound, using X-ray crystallography has provided insights into the sterically congested nature of piperazine derivatives. This research underscores the importance of structural analysis in understanding the properties and potential applications of novel chemical entities (Gumireddy et al., 2021).
Anticorrosive Properties
Investigations into the anticorrosive behavior of novel heterocyclic compounds, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, for carbon steel in acidic environments have shown promising results. These studies involve electrochemical, quantum chemical, and surface characterization techniques, highlighting the compound's potential in corrosion inhibition applications. The results suggest a high inhibition efficiency, making it a valuable candidate for further exploration in protecting metal surfaces against corrosion (Praveen et al., 2021).
Safety and Hazards
This compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
tert-butyl 2,5-dimethyl-3-(3-methylbutyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c1-11(2)8-9-14-13(4)18(10-12(3)17-14)15(19)20-16(5,6)7/h11-14,17H,8-10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTKOHTXSLEXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C(N1)CCC(C)C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
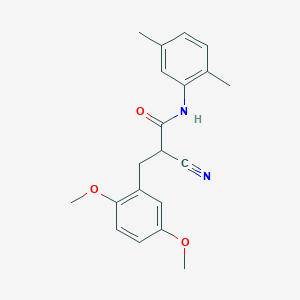
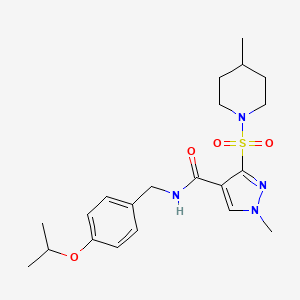
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)
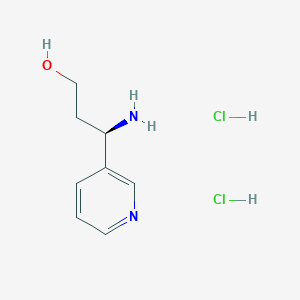
![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2771418.png)
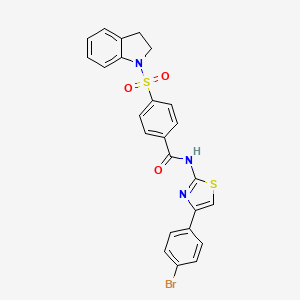

![2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide](/img/structure/B2771422.png)
![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)
![Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2771425.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)
